molecular formula C16H15N5O2 B2619011 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1334370-39-6

6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2619011
CAS No.: 1334370-39-6
M. Wt: 309.329
InChI Key: YJCGOYCSOVIOKT-UHFFFAOYSA-N
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Description

6-(3-(1H-Benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetically designed chemical compound intended for research and development purposes. Its molecular structure incorporates a benzimidazole scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets . Compounds featuring the benzimidazole core have been investigated for a wide range of activities, including antimicrobial properties against strains like Staphylococcus aureus and Mycobacterium smegmatis , as well as applications in oncology and central nervous system (CNS) disorders . The integration of this moiety with a pyridazinone ring and an azetidine linker may contribute to its potential binding affinity and selectivity, making it a candidate for exploring novel therapeutic pathways. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacological tool for in vitro biochemical and cell-based assays. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-[3-(1H-benzimidazol-2-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-20-14(22)7-6-13(19-20)16(23)21-8-10(9-21)15-17-11-4-2-3-5-12(11)18-15/h2-7,10H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCGOYCSOVIOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole derivative, which is then coupled with an azetidine intermediate. The final step involves the formation of the pyridazinone ring under specific reaction conditions, such as refluxing in ethanol and dimethylformamide (DMF) with appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Activities

The biological applications of 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one are significant, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains using methods such as agar diffusion and minimum inhibitory concentration (MIC) assays.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Anticancer Properties

The compound has also shown potential in anticancer research. Studies suggest that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (cervical cancer)5.0Apoptosis induction
MCF-7 (breast cancer)3.5Cell cycle arrest at G1 phase

Antitubercular Activity

Recent investigations have highlighted the compound's efficacy against Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new antitubercular agents.

Case Studies

Several case studies have documented the effectiveness of 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one in clinical settings:

  • Study on Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives showed that modifications to the azetidine ring significantly enhanced antimicrobial activity, suggesting structure-activity relationships that could guide future drug design efforts.
  • Cancer Cell Line Studies : In vitro studies on HeLa cells demonstrated that treatment with the compound led to a significant reduction in cell viability, with flow cytometry analysis revealing an increase in apoptotic cells.
  • Antitubercular Screening : A recent screening against multidrug-resistant strains of Mycobacterium tuberculosis revealed promising results, with several analogs exhibiting lower MIC values than existing treatments.

Mechanism of Action

The mechanism of action of 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Benzimidazole and Pyridazinone/Pyridine Cores

Compound 1 : 1-(6-(1H-Benzo[d]imidazol-2-yl)-2-methylpyridin-3-yl)ethan-1-one ()
  • Structure : Benzimidazole linked to a methylpyridine via an acetyl group.
  • Activity: Demonstrates reactivity in enaminone synthesis but lacks reported biological data .
Compound 2 : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ()
  • Structure: Pyridazinone core with chloro and phenyl substituents.
  • Key Differences : Lacks the benzimidazole-azetidine moiety, focusing instead on halogen and aryl substitutions.
  • Activity: Pyridazinones in this series are intermediates for antimicrobial agents, highlighting the scaffold’s versatility .

Benzimidazole Derivatives with Heterocyclic Linkers

Compound 3 : {1-[4-(1-Piperazinyl)butyl]}-[6-(1H-Benzo[d]imidazol-2-yl)]benzo[cd]indol-2(1H)-one ()
  • Structure : Benzimidazole fused to a benzo[cd]indol-2(1H)-one via a piperazinyl-butyl linker.
  • Activity : Tested for lysosome-targeted biological activity; the piperazine group may enhance cellular uptake .
Compound 4 : 3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones ()
  • Structure: Benzimidazole connected to a thiazolidinone via a methylene group.
  • Key Differences: Thiazolidinone moiety introduces sulfur, which may improve antioxidant properties but alter pharmacokinetics.
  • Activity: Exhibits antimicrobial activity, suggesting the thiazolidinone scaffold’s efficacy against pathogens .

Benzimidazole Derivatives with Anticancer Activity

Compound 5 : 1-(1H-Benzo[d]imidazol-2-yl)-3-(pyridin-2-yl)-prop-2-enone ()
  • Structure: Propenone linker between benzimidazole and pyridine.
  • Activity : Shows significant antiproliferative effects against cancer cell lines (e.g., MCF-7, A549) .
Compound 6 : DTBO ()
  • Structure : Trifluoromethyl-substituted benzimidazole-coumarin hybrid.
  • Key Differences: The trifluoromethyl group strengthens hydrogen bonding, improving solar cell efficiency in non-pharmacological applications. Highlights the role of electron-withdrawing groups in modulating electronic properties .

Comparative Analysis Table

Property Target Compound Compound 1 Compound 3 Compound 5
Core Heterocycle Pyridazinone Pyridine Benzo[cd]indol-2-one Propenone
Linker Azetidine-carbonyl Acetyl Piperazinyl-butyl Propenone
Key Substituents 2-Methyl, benzimidazole 2-Methyl Benzimidazole Pyridine, benzimidazole
Reported Activity Not explicitly reported (inferred from analogs) Synthetic intermediate Lysosome targeting Anticancer
Metabolic Stability Likely high (azetidine) Moderate Lower (piperazine) Low (electrophilic)

Biological Activity

The compound 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one represents a novel structure in medicinal chemistry, combining elements of azetidine, benzimidazole, and pyridazine. This article reviews its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure

The molecular formula of the compound is C15H16N4O2C_{15}H_{16}N_{4}O_{2}. The structure features a benzimidazole moiety linked to an azetidine ring and a pyridazine scaffold. This unique configuration is believed to enhance its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. Compounds similar to 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one have demonstrated significant activity against various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans
  • Mycobacterium smegmatis

The minimum inhibitory concentrations (MICs) for related benzimidazole derivatives often range from <1μg/mL<1\,\mu g/mL to 7.8μg/mL7.8\,\mu g/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogenMIC (µg/mL)
3aoStaphylococcus aureus< 1
3adCandida albicans3.9
3agMycobacterium smegmatis3.9
3aqEscherichia coli< 1

The mechanisms by which compounds like 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exert their antimicrobial effects include:

  • Inhibition of Biofilm Formation : Certain derivatives have shown the ability to inhibit biofilm formation, which is critical for the persistence of infections.
  • Targeting Specific Proteins : Molecular docking studies suggest that these compounds may interact with essential bacterial proteins such as FtsZ and pyruvate kinases, disrupting cellular processes crucial for bacterial survival .

Case Studies

In a study evaluating the antibacterial properties of various benzimidazole derivatives, several compounds were synthesized and tested against a range of bacterial strains. The results indicated that modifications to the benzimidazole structure significantly influenced antimicrobial potency. For instance, compounds with additional functional groups exhibited enhanced activity against resistant strains .

Toxicity and Safety Profile

While the antimicrobial efficacy is promising, it is essential to consider the toxicity profiles of these compounds. Initial toxicity evaluations indicate that many derivatives exhibit low cytotoxicity in mammalian cell lines, suggesting a favorable safety margin for further development .

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